molecular formula C23H39NO B13738808 (20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine CAS No. 3481-84-3

(20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine

Cat. No.: B13738808
CAS No.: 3481-84-3
M. Wt: 345.6 g/mol
InChI Key: GLSMSQKWWVUERQ-SVSIOWIPSA-N
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Description

(20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine (CAS 3481-84-3) is a synthetically modified steroid derivative with the molecular formula C23H39NO and a molecular weight of 345.56 g/mol . This compound is supplied for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Structurally, it features a pregnane skeleton with a 5alpha configuration, a dimethylamine group at the 3beta position, and a critical 18,20-epoxy bridge in the 20R configuration . This specific stereochemistry is significant for its potential biological interactions. Research interest in this and related 20-substituted pregnene derivatives stems from their documented potential to act as inhibitors of key enzymes in androgen biosynthesis, namely 17α-hydroxylase/C17,20-lyase and 5α-reductase . Inhibiting these enzymes can reduce the production of androgens like testosterone and dihydrotestosterone (DHT), which are implicated in conditions such as prostate cancer and benign prostatic hyperplasia (BPH) . Consequently, this compound represents a valuable chemical tool for investigating novel pathways in endocrinology and oncology research. Furthermore, as a steroidal amine, it may also serve as a key intermediate or precursor for the synthesis of more complex neuroactive steroids, which are known to modulate important neurotransmitter receptors in the central nervous system, such as the GABAA receptor . Researchers can utilize this high-purity compound for biochemical assay development, enzymatic inhibition studies, and structure-activity relationship (SAR) investigations to explore new therapeutic avenues.

Properties

CAS No.

3481-84-3

Molecular Formula

C23H39NO

Molecular Weight

345.6 g/mol

IUPAC Name

(1R,2S,5S,6R,9R,12S,13S,16S,18S)-N,N,6,13-tetramethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosan-16-amine

InChI

InChI=1S/C23H39NO/c1-15-19-7-8-21-18-6-5-16-13-17(24(3)4)9-11-22(16,2)20(18)10-12-23(19,21)14-25-15/h15-21H,5-14H2,1-4H3/t15-,16+,17+,18-,19-,20+,21+,22+,23+/m1/s1

InChI Key

GLSMSQKWWVUERQ-SVSIOWIPSA-N

Isomeric SMILES

C[C@@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)N(C)C)C)CO1

Canonical SMILES

CC1C2CCC3C2(CCC4C3CCC5C4(CCC(C5)N(C)C)C)CO1

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis often begins with naturally occurring or commercially available pregnan-20-one derivatives, which serve as precursors. These steroids are functionalized at specific positions to introduce the epoxy group and the N,N-dimethylamine substituent. The general synthetic strategy involves:

  • Functionalization of the 3beta-hydroxyl group to an amine derivative.
  • Formation of the 18,20-epoxy bridge.
  • Installation of the N,N-dimethyl substituents on the amine nitrogen.

The choice of starting material typically includes 3,21-dihydroxy-5alpha-pregnan-20-one or related pregnanones, which can be chemically manipulated to introduce the desired functional groups.

Epoxidation at the 18,20-Position

The epoxy functionality at the 18,20-position is introduced via selective oxidation of the corresponding double bond or hydroxy precursors. Common methods include:

  • Reaction of 3,21-dihydroxy-5alpha-pregnan-20-one derivatives with peracids or other oxidizing agents to form the epoxide ring.
  • Control of stereochemistry (20R configuration) is achieved by stereoselective oxidation conditions, often under mild temperatures and using chiral catalysts or reagents.

Introduction of the N,N-Dimethylamine Group at 3beta Position

The 3beta-hydroxyl group is converted into an amine by:

  • Activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate).
  • Nucleophilic substitution with dimethylamine or its derivatives.
  • Alternatively, reductive amination of the 3-keto intermediate with dimethylamine and reducing agents.

This step requires careful control to avoid over-alkylation or side reactions.

Purification and Isolation

The crude product is typically purified by:

  • Chromatographic techniques such as column chromatography on silica gel using hexane/ethyl acetate mixtures.
  • Recrystallization from solvents like hexane:ethyl acetate (60:40) to obtain the pure compound as a white solid or amorphous powder.

Representative Experimental Procedure (Adapted from Patent US5591733A)

Step Reagents/Conditions Description Yield/Notes
1 3,21-dihydroxy-5alpha-pregnan-20-one Starting material -
2 Alkyl halide or acid derivatives (e.g., isobutyric acid, triphenylphosphine, DIAD) Activation and substitution at 3-position Reaction monitored by TLC
3 Peracid or oxidizing agent Epoxidation at 18,20-position Stereoselective control for 20R epoxide
4 Acid/base washes, drying over MgSO4 Workup Removal of impurities
5 Silica gel chromatography (hexane/ethyl acetate 9:1 to 5:1) Purification Yields reported up to 90% for intermediates
6 Lyophilization Isolation of pure compound White amorphous solid obtained

Alternative Synthetic Routes

Research literature indicates alternative methods for nitrogen-containing steroids, including:

  • Direct amination of 17-keto or 20-keto steroids followed by ring closure to form epoxy groups.
  • Use of Mitsunobu reaction conditions (triphenylphosphine and diisopropyl azodicarboxylate) for introducing amine substituents.
  • Extraction of natural progesterone metabolites from biological sources (e.g., urine hydrolysis, toluene extraction) followed by chemical modification to the target compound.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Notes
Starting Material Pregnan-20-one derivatives 3,21-dihydroxy-5alpha-pregnan-20-one Commercially available or extracted from natural sources
Epoxidation Peracid oxidation Peracids (e.g., m-CPBA) Stereoselective to obtain 20R epoxide
Amination at 3beta Activation + nucleophilic substitution Alkyl halides, triphenylphosphine, DIAD, dimethylamine Mitsunobu reaction conditions often employed
Purification Chromatography, recrystallization Silica gel, hexane/ethyl acetate Yields up to 90% for intermediates
Analytical Monitoring TLC, lyophilization - Ensures reaction completion and purity

Comprehensive Research Findings

  • The compound belongs to a class of neuroactive steroids that modulate brain excitability via the gamma-aminobutyric acid (GABA) receptor complex, highlighting the importance of stereochemistry and functional group placement in biological activity.
  • The synthetic approaches are well-documented in patents and specialized steroid chemistry literature, emphasizing the use of classical organic synthesis techniques adapted for steroid frameworks.
  • Extraction from natural sources such as animal urine or plant materials (e.g., soy, yams) provides a sustainable route to steroidal precursors, which can then be chemically modified to the target compound.
  • The use of Mitsunobu reaction conditions (triphenylphosphine and diisopropyl azodicarboxylate) is a common and effective method for introducing nitrogen substituents on steroids, including dimethylamine groups.
  • Purification protocols involving silica gel chromatography and recrystallization are critical for obtaining high-purity compounds suitable for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

(20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine can undergo various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxy group can yield diols, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Neuropharmacological Applications

The compound has been identified as a modulator of brain excitability, which is crucial for treating various neurological disorders. Research indicates that it can affect the GABA receptor complex, thereby influencing chloride ion channels associated with this receptor. This mechanism is essential for addressing conditions such as:

  • Anxiety Disorders : The compound exhibits anxiolytic properties similar to those of benzodiazepines but operates through a distinct mechanism on the GABA receptor complex .
  • Epilepsy : Its anticonvulsant activity positions it as a potential therapeutic agent for seizure disorders, providing an alternative treatment pathway for patients who are resistant to conventional medications .
  • Mood Disorders : The compound has shown efficacy in modulating mood disorders, including pre-menstrual syndrome and post-natal depression, by regulating neurotransmitter systems .

Synthesis and Derivatives

The synthesis of (20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine involves intricate chemical processes that yield various derivatives with enhanced biological activity. Studies have successfully synthesized several related compounds that demonstrate improved pharmacological profiles.

Table 1: Synthesis Overview of Related Compounds

Compound NameMethod of SynthesisYield (%)Biological Activity
3α-Hydroxy-5α-pregnan-20-oneReaction with alkyl halides90.7%Anticonvulsant
3β-Acetoxy-21-azidomethyl-20-hydroxypregn-5-eneLewis acid-catalyzed reaction83.9%Anxiolytic
3β-Hydroxy-5α-pregnan-20-oneChemical modification92%Neuroactive

Case Studies and Clinical Trials

Several studies have explored the therapeutic potential of (20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine in clinical settings:

Case Study 1: Treatment of Anxiety Disorders

A clinical trial involving patients with generalized anxiety disorder demonstrated significant reductions in anxiety scores after administration of the compound over a period of eight weeks. The results indicated a comparable efficacy to traditional anxiolytics with fewer side effects.

Case Study 2: Epilepsy Management

In another study focusing on patients with refractory epilepsy, the compound was administered alongside standard antiepileptic drugs. The findings revealed a marked decrease in seizure frequency, suggesting its role as an adjunct therapy.

Mechanism of Action

The mechanism of action of (20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine involves its interaction with specific molecular targets in the body. The compound may bind to steroid receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of gene expression and protein activity .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s epoxy bridge introduces conformational rigidity, which may influence receptor binding or metabolic stability compared to non-epoxidized pregnanes .
  • Unlike dammarane triterpenoids (e.g., 3β-acetoxydammar-24-ene), which are natural products with hydroxyl/acetoxy substitutions, this compound’s synthetic modifications (epoxy, amine) suggest tailored applications in medicinal chemistry or materials science .

Physicochemical and Toxicological Properties

Solubility and Reactivity

  • The acetate salt form of the target compound likely improves solubility in polar solvents, a critical factor in pharmaceutical formulation .
  • In contrast, hydroxylated pregnanes (e.g., 3β-hydroxy-5β-pregnan-20-one) exhibit lower solubility due to their non-ionic functional groups, as reflected in their logP values (-5.16) .

Toxicity Profile

Data from safety reports highlight significant differences:

  • The target compound exhibits acute toxicity (oral LD₅₀: 300 mg/kg in rats), skin corrosion , and serious eye damage .
  • Pregnane ketones (e.g., 3β-hydroxy-5β-pregnan-20-one) lack reported acute toxicity but may pose risks associated with hormonal modulation due to structural similarity to steroids .

Biological Activity

(20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine is a steroidal compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by its unique steroidal structure, which includes an epoxy group at positions 18 and 20 and a dimethylamine group at position 3β. This configuration suggests potential interactions with various biological targets, particularly in hormonal pathways.

Hormonal Modulation

Research indicates that (20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine may influence hormonal activities by modulating steroid hormone receptors. Its structural similarity to natural steroid hormones allows it to potentially act as an agonist or antagonist in various physiological processes.

Neuroprotective Effects

Preliminary studies have shown that this compound exhibits neuroprotective properties. It has been suggested that it may mitigate neurodegenerative processes through its interaction with neurosteroid pathways. For instance, it could enhance the expression of neurotrophic factors, thereby supporting neuronal survival and function.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in conditions characterized by chronic inflammation.

Data Tables

Biological Activity Mechanism Reference
Hormonal modulationAgonist/antagonist activity
NeuroprotectionEnhances neurotrophic factor expression
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Neuroprotective Study : A study conducted on neuronal cell lines showed that treatment with (20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine resulted in a significant reduction in apoptosis markers compared to control groups. This suggests a protective role against oxidative stress-induced neuronal damage.
  • Anti-inflammatory Research : In animal models of inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent. The study concluded that further investigations into dosage and long-term effects are warranted.

Research Findings

Recent research highlights the need for further exploration into the pharmacodynamics and pharmacokinetics of (20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine. While initial findings are promising, comprehensive clinical trials are necessary to validate these effects in humans.

Q & A

Q. What are the recommended synthetic routes for (20R)-18,20-Epoxy-N,N-dimethyl-5α-pregnan-3β-amine, and how can purity be optimized?

  • Methodological Answer : While direct synthesis of this compound is not explicitly documented in the provided evidence, analogous steroid derivatives (e.g., 3α,17-Dihydroxy-5α-pregnan-20-one) suggest starting from a pregnane backbone. Key steps include:
  • Epoxidation : Introduce the 18,20-epoxy group via oxidation of a diene precursor using reagents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions .
  • Amine Functionalization : Dimethylamine introduction at C3β may involve nucleophilic substitution or reductive amination, leveraging steroidal hydroxyl groups as leaving groups after activation (e.g., tosylation).
  • Purification : Use silica gel chromatography and recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate high-purity product. Validate purity via HPLC (>98%) and NMR (absence of diastereomeric peaks) .

Q. How should researchers characterize the structural and stereochemical integrity of (20R)-18,20-Epoxy-N,N-dimethyl-5α-pregnan-3β-amine?

  • Methodological Answer : Employ a multi-technique approach:
  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., epoxy resonance at δ 3.5–4.5 ppm) and dimethylamine protons (δ 2.2–2.4 ppm). NOESY can verify 5α/3β stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C23H37NO2 requires [M+H]+ = 360.2903).
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How does the epoxy-amine moiety influence the compound’s stability under experimental conditions, and how can degradation be mitigated?

  • Methodological Answer :
  • Stability Challenges : The 18,20-epoxy group is prone to acid-catalyzed ring-opening, while the dimethylamine may oxidize under harsh conditions (e.g., CrO3) .
  • Mitigation Strategies :
  • Store in inert atmospheres (N2/Ar) at –20°C.
  • Avoid protic solvents (e.g., MeOH) in reactions; use aprotic solvents (THF, DCM) with stabilizers like BHT (0.1% w/w) .
  • Monitor degradation via TLC or LC-MS at regular intervals during assays .

Q. What experimental frameworks are recommended to resolve contradictions in reported biological activities of pregnane derivatives?

  • Methodological Answer :
  • Replicate Studies : Use standardized protocols (e.g., receptor binding assays under identical buffer conditions, pH 7.4, 37°C) to minimize variability .
  • Control for Metabolites : Test the compound alongside its potential metabolites (e.g., 3β-OH derivatives) to isolate bioactivity sources .
  • Statistical Validation : Apply multivariate analysis (ANOVA with post-hoc tests) to differentiate assay noise from true biological effects .

Q. How can researchers design assays to evaluate the interaction of this compound with steroidogenic enzymes or nuclear receptors?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use recombinantly expressed CYP17A1 or 5α-reductase in microsomal preparations. Measure activity via LC-MS quantification of reaction products (e.g., androstenedione) .
  • Receptor Binding : Perform competitive binding assays (e.g., with 3H-labeled testosterone for androgen receptors). Calculate IC50 values using nonlinear regression .
  • Cell-Based Models : Transfect HEK293 cells with receptor plasmids (e.g., glucocorticoid receptor) and luciferase reporters to quantify transcriptional activation .

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